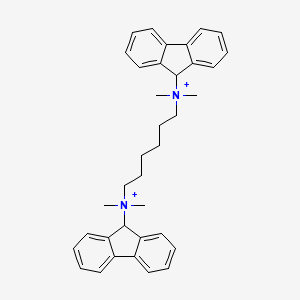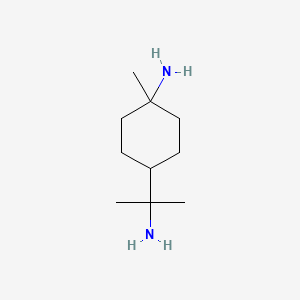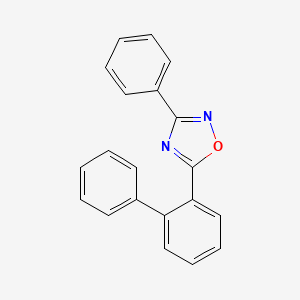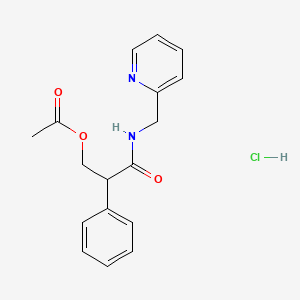
(2-bromophenyl)methyl-ethyl-dimethylazanium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-bromophenyl)methyl-ethyl-dimethylazanium;bromide is a quaternary ammonium compound with a bromide counterion. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. Its structure consists of a bromophenyl group attached to a methyl-ethyl-dimethylazanium moiety, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromophenyl)methyl-ethyl-dimethylazanium;bromide typically involves the quaternization of a tertiary amine with a brominated benzyl halide. One common method is the reaction of N,N-dimethylethylamine with 2-bromobenzyl bromide in the presence of a suitable solvent such as acetonitrile or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-bromophenyl)methyl-ethyl-dimethylazanium;bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. These reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products
The major products formed from these reactions include substituted benzyl derivatives, N-oxides, and tertiary amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-bromophenyl)methyl-ethyl-dimethylazanium;bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in studies involving quaternary ammonium compounds and their interactions with biological membranes.
Medicine: It serves as a precursor for the synthesis of drugs with antimicrobial and anticholinergic properties.
Industry: The compound is used in the production of surfactants, disinfectants, and phase transfer catalysts.
Mechanism of Action
The mechanism of action of (2-bromophenyl)methyl-ethyl-dimethylazanium;bromide involves its interaction with biological membranes and enzymes. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. These interactions are crucial for its antimicrobial and anticholinergic effects.
Comparison with Similar Compounds
Similar Compounds
- (2-bromophenyl)methyl-ethyl-dimethylazanium;iodide
- (2-bromophenyl)methyl-ethyl-dimethylazanium;chloride
- (2-bromophenyl)methyl-ethyl-dimethylazanium;fluoride
Uniqueness
Compared to its analogs, (2-bromophenyl)methyl-ethyl-dimethylazanium;bromide exhibits unique properties due to the presence of the bromide ion. The bromide ion provides specific reactivity patterns in nucleophilic substitution reactions and influences the compound’s solubility and stability. This makes it a valuable intermediate in various chemical syntheses and applications.
Properties
CAS No. |
3170-72-7 |
|---|---|
Molecular Formula |
C11H17Br2N |
Molecular Weight |
323.07 g/mol |
IUPAC Name |
(2-bromophenyl)methyl-ethyl-dimethylazanium;bromide |
InChI |
InChI=1S/C11H17BrN.BrH/c1-4-13(2,3)9-10-7-5-6-8-11(10)12;/h5-8H,4,9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
OIICUUGPVAEJSH-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(C)CC1=CC=CC=C1Br.[Br-] |
Canonical SMILES |
CC[N+](C)(C)CC1=CC=CC=C1Br.[Br-] |
Related CAS |
59-41-6 (Parent) |
Synonyms |
etylium bretylium bromide bretylium chloride bretylium iodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(2,4-Dichloroanilino)-sulfanylidenemethyl]amino]-4-methylbenzoic acid](/img/structure/B1222027.png)
![2-[4-(Cyclohexylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1222029.png)





![(alphaS)-alpha-Amino-2'-(phosphonomethyl)-[1,1'-biphenyl]-3-propanoic Acid](/img/structure/B1222040.png)

![Benzo[f]quinoline](/img/structure/B1222042.png)




